molecular formula C20H18O4 B1669404 Pyranocoumarin CAS No. 518-20-7

Pyranocoumarin

Cat. No.: B1669404
CAS No.: 518-20-7
M. Wt: 322.4 g/mol
InChI Key: ZGFASEKBKWVCGP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cyclocumarol, also known as cumopyrin or cumopyran , is an anticoagulant that primarily targets the Vitamin K epoxide reductase complex subunit 1 . This enzyme plays a crucial role in the hepatic synthesis of vitamin K-dependent coagulation factors, including prothrombin and factors VII, IX, and X .

Mode of Action

Cyclocumarol acts by inhibiting vitamin K reductase , which results in the depletion of the reduced form of vitamin K (vitamin KH2) . Vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins. The inhibition of vitamin K reductase by Cyclocumarol limits the gamma-carboxylation and subsequent activation of these proteins . This leads to the inhibition of the synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X, and anticoagulant proteins C and S .

Biochemical Pathways

The primary biochemical pathway affected by Cyclocumarol is the coagulation cascade . By inhibiting the synthesis of vitamin K-dependent coagulation factors, Cyclocumarol disrupts the normal clotting process. This results in a decrease in prothrombin levels and a decrease in the amount of thrombin generated and bound to fibrin, thereby reducing the thrombogenicity of clots .

Pharmacokinetics

It is known to be similar to, but less potent than warfarin . Like other coumarin derivatives, it is expected to have good oral bioavailability and to be metabolized in the liver.

Result of Action

The primary result of Cyclocumarol’s action is anticoagulation . By inhibiting the synthesis of vitamin K-dependent coagulation factors, it prevents the formation of blood clots. This makes it useful in the treatment of conditions associated with thromboembolism .

Action Environment

The efficacy and stability of Cyclocumarol, like other coumarin derivatives, can be influenced by various environmental factors. These may include the presence of other medications, the individual’s diet (particularly their intake of vitamin K), and their overall health status. For instance, certain medications can increase the anticoagulant effect of Cyclocumarol, potentially leading to an increased risk of bleeding. Similarly, a diet high in vitamin K can decrease the drug’s effectiveness. It’s important to note that Cyclocumarol should be used with caution, as it may cause hemorrhage if used indiscriminately .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Cyclocumarol are not well-studied. Given its structural similarity to warfarin, it may interact with similar enzymes, proteins, and other biomolecules. Warfarin, for example, is metabolized in the liver, primarily by oxidation accomplished by various isoforms of cytochrome P450 .

Cellular Effects

It is known that warfarin and its related compounds have a more prolonged effect than the reference compound dicumarol . This suggests that Cyclocumarol may also have long-lasting effects on cells, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to warfarin .

Temporal Effects in Laboratory Settings

It is known that warfarin and its related compounds have a more prolonged effect than the reference compound dicumarol . This suggests that Cyclocumarol may also have long-lasting effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that warfarin and its related compounds are much more toxic to mice and rats than to rabbits or dogs on a weight basis . This suggests that Cyclocumarol may also have dosage-dependent effects in animal models.

Metabolic Pathways

It is known that warfarin is extensively metabolized in the liver, primarily by oxidation accomplished by various isoforms of cytochrome P450 . This suggests that Cyclocumarol may also be involved in similar metabolic pathways.

Transport and Distribution

It is known that drug distribution is generally uneven because of differences in blood perfusion, tissue binding (e.g., because of lipid content), regional pH, and permeability of cell membranes . This suggests that Cyclocumarol may also have a similar pattern of transport and distribution.

Subcellular Localization

It is known that only unbound drug is available for passive diffusion to extravascular or tissue sites where the pharmacologic effects of the drug occur . This suggests that Cyclocumarol may also have a specific subcellular localization that affects its activity or function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prinoxodan involves several key steps:

Industrial Production Methods: Industrial production of Prinoxodan follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: Prinoxodan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified quinazolinone and pyridazinone derivatives, which may exhibit different pharmacological activities .

Scientific Research Applications

Prinoxodan has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound for studying phosphodiesterase inhibitors.

    Biology: Investigated for its effects on cardiac muscle contractility and vascular resistance.

    Medicine: Explored as a potential treatment for congestive heart failure due to its cardiotonic and vasodilator properties.

    Industry: Utilized in the development of new cardiotonic agents and vasodilators

Comparison with Similar Compounds

Prinoxodan is unique among phosphodiesterase inhibitors due to its specific structure and pharmacological profile. Similar compounds include:

Prinoxodan stands out due to its balanced effects on cardiac contractility and vascular resistance, making it a promising candidate for heart failure treatment .

Properties

IUPAC Name

2-methoxy-2-methyl-4-phenyl-3,4-dihydropyrano[3,2-c]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-20(22-2)12-15(13-8-4-3-5-9-13)17-18(24-20)14-10-6-7-11-16(14)23-19(17)21/h3-11,15H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFASEKBKWVCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862101
Record name Cyclocumarol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518-20-7
Record name Cyclocoumarol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclocumarol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclocumarol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2-methoxy-2-methyl-4-phenylpyrano[3,2-c]chromen-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.500
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CYCLOCUMAROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725P8AW50M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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